molecular formula C9H8FNO3 B14811623 5-Cyclopropoxy-6-fluoronicotinic acid

5-Cyclopropoxy-6-fluoronicotinic acid

Cat. No.: B14811623
M. Wt: 197.16 g/mol
InChI Key: DVRZTZWYIQSOQU-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-6-fluoronicotinic acid: is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol . This compound is part of the nicotinic acid derivatives family, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-6-fluoronicotinic acid typically involves the cyclopropanation of a fluoronicotinic acid derivative. The reaction conditions often include the use of a cyclopropyl halide and a base to facilitate the cyclopropanation reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-6-fluoronicotinic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-6-fluoronicotinic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of coordination polymers and metal-organic frameworks .

Biology: In biological research, this compound can be used to study the effects of fluorinated nicotinic acid derivatives on biological systems. Its unique structure allows for the exploration of new biochemical pathways and interactions.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and specificity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with nicotinic acid receptors and related pathways .

Comparison with Similar Compounds

  • 5-Fluoronicotinic acid
  • 6-Fluoronicotinic acid
  • Cyclopropyl nicotinic acid

Comparison: 5-Cyclopropoxy-6-fluoronicotinic acid is unique due to the presence of both a cyclopropoxy group and a fluorine atom. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the cyclopropoxy group can enhance the compound’s stability, while the fluorine atom can increase its reactivity and binding affinity to molecular targets .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

5-cyclopropyloxy-6-fluoropyridine-3-carboxylic acid

InChI

InChI=1S/C9H8FNO3/c10-8-7(14-6-1-2-6)3-5(4-11-8)9(12)13/h3-4,6H,1-2H2,(H,12,13)

InChI Key

DVRZTZWYIQSOQU-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=CC(=C2)C(=O)O)F

Origin of Product

United States

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